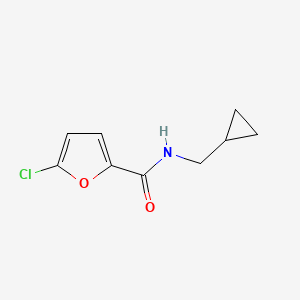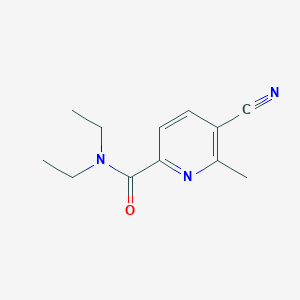
N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide, also known as CYM-5442, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective agonist for the G protein-coupled receptor 40 (GPR40), which is primarily expressed in pancreatic beta cells and is involved in glucose-stimulated insulin secretion.
Wirkmechanismus
N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide is a selective agonist for the GPR40 receptor, which is primarily expressed in pancreatic beta cells. Upon binding to GPR40, N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide activates a signaling pathway that leads to increased intracellular calcium levels and subsequent insulin secretion. This mechanism is thought to be responsible for the glucose-lowering effects of N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide.
Biochemical and Physiological Effects:
In addition to its effects on insulin secretion, N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to increase the expression of genes involved in glucose metabolism and lipid metabolism in pancreatic beta cells. N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide has also been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide is its selectivity for the GPR40 receptor, which reduces the risk of off-target effects. However, one limitation is that it has only been studied in animal models of diabetes, and its effects in humans are not yet known. Another limitation is that the synthesis of N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide is complex and requires multiple steps, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of type 2 diabetes mellitus. Clinical trials will be needed to determine its safety and efficacy in humans. Another area of interest is its potential as a tool for studying the GPR40 receptor and its signaling pathways. Further research is also needed to understand the long-term effects of N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide on glucose metabolism and other physiological processes.
Synthesemethoden
The synthesis of N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide involves several steps, including the reaction of 2-chloro-6-methylpyridine with cyclopropylmethylamine to form N-(cyclopropylmethyl)-6-methylpyridine-2-amine, which is then reacted with ethyl chloroformate to form N-(cyclopropylmethyl)-6-methylpyridine-2-carboxylic acid ethyl ester. The final step involves the reaction of the ethyl ester with ammonia to form N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. It has been shown to increase glucose-stimulated insulin secretion in pancreatic beta cells, which is a key mechanism for maintaining glucose homeostasis in the body. N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide has also been shown to improve glucose tolerance and reduce blood glucose levels in animal models of diabetes.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-3-2-4-10(13-8)11(14)12-7-9-5-6-9/h2-4,9H,5-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVHQYWTVCJKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511178.png)


![N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7511206.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7511208.png)



![(7-Methylimidazo[1,2-a]pyridin-2-yl)-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511229.png)


![N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B7511268.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7511275.png)